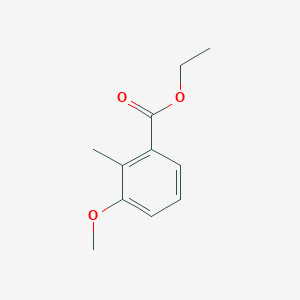

Ethyl 3-methoxy-2-methylbenzoate

CAS No.: 627883-78-7

Cat. No.: VC11677990

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627883-78-7 |

|---|---|

| Molecular Formula | C11H14O3 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | ethyl 3-methoxy-2-methylbenzoate |

| Standard InChI | InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3 |

| Standard InChI Key | BPRNAMDJLZPERJ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C(=CC=C1)OC)C |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC=C1)OC)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Functional Groups

Ethyl 3-methoxy-2-methylbenzoate (C₁₁H₁₄O₃) features a benzene ring with three substituents:

-

Methoxy group at the 3-position,

-

Methyl group at the 2-position,

-

Ethyl ester at the 1-position.

The ester group confers solubility in organic solvents, while the methoxy and methyl groups influence electronic and steric properties. Structural analogs, such as methyl 3-methoxy-2-methylbenzoate (C₁₀H₁₂O₃), share similar reactivity patterns, though the ethyl chain may alter boiling points and lipophilicity .

Physicochemical Properties

Data for ethyl 3-hydroxy-2-methylbenzoate (CAS 141607-09-2) provide a basis for estimating properties of the methoxy analog :

| Property | Ethyl 3-Hydroxy-2-Methylbenzoate | Estimated for Ethyl 3-Methoxy-2-Methylbenzoate |

|---|---|---|

| Molecular Weight (g/mol) | 180.20 | 194.23 |

| Density (g/cm³) | 1.136±0.06 | ~1.10–1.15 (predicted) |

| Boiling Point (°C) | 296.7±20.0 | ~290–310 (predicted) |

| Solubility | Organic solvents | Similar, with enhanced lipophilicity |

The replacement of the hydroxyl group with methoxy likely reduces polarity, lowering melting/boiling points compared to hydroxy analogs .

Synthesis and Industrial Production

Esterification of 3-Methoxy-2-Methylbenzoic Acid

A common route for synthesizing aromatic esters involves acid-catalyzed esterification. For ethyl 3-methoxy-2-methylbenzoate:

-

Reactants: 3-Methoxy-2-methylbenzoic acid and ethanol.

-

Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Conditions: Reflux at 80–100°C for 4–12 hours.

The reaction proceeds via nucleophilic acyl substitution:

Excess ethanol drives the equilibrium toward ester formation. Industrial scales may employ continuous-flow reactors for higher yields .

Alternative Pathway: Oxidation of Aldehyde Precursors

A patent (CN101941909B) describes synthesizing 2-hydroxy-3-methoxy-methyl benzoate from 2-hydroxy-3-methoxybenzaldehyde, methanol, vanadium pentoxide (V₂O₅), and hydrogen peroxide (H₂O₂) . Adapting this for ethyl ester production:

-

Reactants: 3-Methoxy-2-methylbenzaldehyde, ethanol, V₂O₅, H₂O₂.

-

Molar Ratios: Aldehyde : ethanol : V₂O₅ : H₂O₂ = 1 : 50–500 : 0.3–0.7 : 1.2–2.

-

Conditions: 0–60°C for 1–12 hours.

Post-reaction steps include filtration, solvent recovery (ethanol via reduced-pressure distillation), and purification via silica gel chromatography .

Chemical Reactivity and Derivatives

Oxidation and Reduction

-

Oxidation: Strong agents like KMnO₄ or CrO₃ may oxidize the ester to 3-methoxy-2-methylbenzoic acid.

-

Reduction: LiAlH₄ reduces the ester to 3-methoxy-2-methylbenzyl alcohol.

Substitution Reactions

The methoxy group’s electron-donating nature activates the ring for electrophilic substitution. For example:

-

Nitration: Concentrated HNO₃ introduces nitro groups at the 4- or 6-positions.

-

Halogenation: Br₂/FeBr₃ adds bromine at the 5-position.

Industrial and Research Applications

Fragrance and Flavor Industry

Ethyl esters are widely used in synthetic flavors due to their fruity aromas. The methoxy and methyl groups in this compound could impart unique sensory profiles, akin to methyl salicylate’s wintergreen scent.

Pharmaceutical Intermediates

Structurally similar compounds serve as precursors in drug synthesis. For instance, methyl 3-methoxy-2-methylbenzoate derivatives are explored for antimicrobial activity .

Agrochemicals

Methoxy-substituted benzoates are intermediates in herbicide and pesticide production. The ethyl chain may enhance bioavailability in formulations.

Challenges and Future Directions

Limited direct data on Ethyl 3-methoxy-2-methylbenzoate underscore the need for targeted studies:

-

Spectral Characterization: NMR and IR data to confirm structure.

-

Thermodynamic Properties: Experimental determination of melting/boiling points.

-

Biological Screening: Antimicrobial or anti-inflammatory assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume